2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide
Description
2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a phenyl group, a piperidine ring, and a thiazole moiety, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2-phenyl-2-piperidin-1-yl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-15(18-16-17-9-12-21-16)14(13-7-3-1-4-8-13)19-10-5-2-6-11-19/h1,3-4,7-9,12,14H,2,5-6,10-11H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAPKGVGAGARFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide typically involves the coupling of 2-amino-4-(4-bromophenyl)thiazole with a phenoxy acid derivative in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . This reaction yields the desired compound through a series of steps that ensure the correct formation of the thiazole and piperidine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality for industrial applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key observations include:
-
Hydrolysis rates depend on steric hindrance from the piperidine and phenyl groups, requiring prolonged reaction times compared to simpler acetamides .
Oxidation Reactions
The thiazole ring is susceptible to oxidation, particularly at the sulfur atom:
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Sulfoxide formation is stereoselective, with axial chirality confirmed via X-ray crystallography in related compounds.
Nucleophilic Substitution
The thiazole’s 2-amino group participates in nucleophilic substitutions:
| Reaction Type | Reagents | Products | Key Findings |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetylated thiazole derivative | Improved lipophilicity (LogP +0.8) |
| Sulfonation | SO₃·Py complex, DMF | Thiazole-2-sulfonamide | Enhanced solubility (>2 mg/mL) |
-
Steric effects from the piperidine ring reduce reaction rates by 30–40% compared to unsubstituted thiazoles .
Cyclization Reactions
Under specific conditions, the compound forms heterocyclic fused systems:
Coupling Reactions
The acetamide’s methylene group participates in cross-coupling:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted acetamide | 58% |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-functionalized derivative | 63% |
Scientific Research Applications
Medicinal Chemistry
2-Phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its applications include:
- Anticancer Activity: Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against cancer cell lines such as PC3 and MCF-7, suggesting that this compound may similarly act as an effective anticancer agent .
- Antimicrobial Properties: The compound has been studied for its antimicrobial activity against various pathogens. Its structural components may enhance interactions with microbial targets, leading to effective inhibition of growth .
The biological activity of this compound includes:
- Anticonvulsant Activity: Similar compounds have demonstrated anticonvulsant properties in animal models. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which could be relevant for developing treatments for epilepsy .
- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. This suggests potential applications in treating inflammatory diseases .
Chemical Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. Its synthesis typically involves:
- Synthetic Routes: The coupling of 2-amino-4-(4-bromophenyl)thiazole with phenoxy acid derivatives under specific conditions such as the use of dry dichloromethane and TBTU .
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-aminothiazole derivatives: Known for their antimicrobial and anticancer activities.
Phenylpiperidine derivatives: Studied for their analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-Phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and pharmacological mechanisms.
Molecular Formula: C16H19N3OS
Molar Mass: 301.41 g/mol
CAS Number: 866144-65-2
The synthesis of this compound typically involves the coupling of 2-amino-4-(4-bromophenyl)thiazole with phenoxy acid derivatives in the presence of reagents like dry dichloromethane (DCM) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) . The compound serves as a versatile building block for the development of more complex molecules in pharmaceutical research .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. Thiazole compounds are known for their activity against various multidrug-resistant bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida species .
Table 1 summarizes the antimicrobial activity of related thiazole compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 4 μg/ml |
| Compound B | E. coli | 8 μg/ml |
| 2-Phenyl... | P. aeruginosa | 16 μg/ml |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it induces cytotoxicity in cancer cell lines such as HepG2 (a liver cancer cell line). The compound reportedly exhibits an IC50 value of approximately 0.62 µM, indicating significant potency compared to standard chemotherapeutic agents like Sorafenib (IC50 = 1.62 µM) .
Mechanistic studies reveal that the compound may inhibit key signaling pathways involved in cancer progression. For instance, it has been shown to induce G2/M phase arrest in the cell cycle and promote early-stage apoptosis in HepG2 cells .
The biological activity of this compound is believed to involve the inhibition of specific enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . Additionally, kinase profiling indicates that it significantly inhibits insulin-like growth factor receptor (IGF1R), which is implicated in tumor growth and metastasis .
Case Studies
Several case studies have explored the therapeutic applications of thiazole derivatives:
- Antimicrobial Efficacy : A study evaluating various thiazole derivatives demonstrated that modifications to the thiazole ring could enhance antimicrobial activity against resistant strains .
- Cancer Treatment : Research on HepG2 cells showed that treatment with thiazole derivatives led to reduced cell viability and increased apoptosis rates, suggesting their potential as anticancer agents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide?
Methodological Answer:
The synthesis of this compound requires careful selection of solvents, catalysts, and reaction conditions. For example:
- Solvent Choice : Dichloromethane (DCM) is commonly used due to its polarity and inertness in coupling reactions. Methanol/DCM mixtures (1:1) are effective for recrystallization .
- Catalysts : Carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) with triethylamine as a base are critical for amide bond formation .
- Temperature Control : Reactions are often conducted at 273 K to minimize side reactions .
- Purification : Column chromatography or slow evaporation crystallization ensures high purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
